molecular formula C14H18N4O3S B11053318 6-(butoxymethyl)-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione

6-(butoxymethyl)-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B11053318
M. Wt: 322.39 g/mol
InChI Key: JQSZPQVWXMZUMO-UHFFFAOYSA-N
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Description

6-(butoxymethyl)-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a purine moiety. The presence of butoxymethyl and dimethyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(butoxymethyl)-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the purine moiety. The butoxymethyl group is then added through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including NMR, IR, and MS analysis, are essential to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(butoxymethyl)-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include potassium thiocyanate, hydrazonoyl chloride, and phenylisothiocyanate. Reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

6-(butoxymethyl)-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(butoxymethyl)-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(butoxymethyl)-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its specific functional groups and structural configuration.

properties

Molecular Formula

C14H18N4O3S

Molecular Weight

322.39 g/mol

IUPAC Name

8-(butoxymethyl)-2,4-dimethylpurino[8,7-b][1,3]thiazole-1,3-dione

InChI

InChI=1S/C14H18N4O3S/c1-4-5-6-21-7-9-8-22-13-15-11-10(18(9)13)12(19)17(3)14(20)16(11)2/h8H,4-7H2,1-3H3

InChI Key

JQSZPQVWXMZUMO-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1=CSC2=NC3=C(N12)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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